Deoxynivalenol 15-glucuronide
Overview
Description
Deoxynivalenol 15-glucuronide (DON-15-glucuronide) is a compound with the molecular formula C21H28O12 . It is also known by other names such as DON-15-glca, Vomitoxin 15-glucuronide, and D2N6KOV3DR . It is a major urinary biomarker of deoxynivalenol (DON), a mycotoxin commonly contaminating wheat, barley, and corn .
Synthesis Analysis
The synthesis of DON-15-glucuronide has been achieved using rat liver microsomes, uridine-5’-diphosphoglucuronic acid, and DON . The product was purified with a Sephadex LH-20 column and reverse phase HPLC . Another study reported the enzyme-assisted synthesis of three glucuronic acid conjugates of DON using rat and human liver microsomes .Molecular Structure Analysis
The molecular weight of DON-15-glucuronide is 472.4 g/mol . Its structure includes a tricyclic 12,13-epoxytrichothec-9-ene structure . The IUPAC name for this compound is (2S,3S,4S,5R,6R)-6-[[ (1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .Scientific Research Applications
Metabolism and Detection
DON 15-glucuronide is a major metabolite of deoxynivalenol (DON), a prevalent mycotoxin in grain-based food. Human and animal bodies metabolize DON into glucuronic acid conjugates like DON 15-glucuronide, which are then excreted via urine. This metabolite is essential for analytical methodologies in detecting and assessing dietary exposure to DON (Uhlig, Ivanova, & Fæste, 2013).
Biomonitoring in Humans
The analysis of urinary levels of DON and its glucuronides, including DON 15-glucuronide, serves as a reliable method for evaluating human exposure to this toxin. This approach is particularly significant as it provides insights into the extent of dietary exposure to DON (Vidal, Bouzaghnane, de Saeger, & de Boevre, 2020).
Excretion Patterns and Health Implications
Studies involving the ingestion of contaminated food and subsequent analysis of urine samples have shed light on the excretion patterns of DON and its glucuronides, including DON 15-glucuronide. This research provides crucial information for food safety and risk assessment related to chronic diseases potentially associated with these mycotoxins (Warth et al., 2013).
Species-Specific Metabolism
There are significant interspecies differences in the metabolism of DON to glucuronides like DON 15-glucuronide. This variation is crucial for understanding the differential impacts of DON on different species and has implications for food safety across various animal and human populations (Maul et al., 2012).
Gender and Geographical Variability
Research has shown that gender and geographical differences affect the exposure levels and metabolism of DON and its glucuronides in humans. Understanding these variations is vital for targeted risk assessments and interventions (Chen et al., 2017).
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O12/c1-7-3-9-20(15(27)10(7)23,19(2)4-8(22)16(32-9)21(19)6-31-21)5-30-18-13(26)11(24)12(25)14(33-18)17(28)29/h3,8-9,11-16,18,22,24-27H,4-6H2,1-2H3,(H,28,29)/t8-,9-,11+,12+,13-,14+,15-,16-,18-,19-,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMAFZPFSLUKMN-IJNZYEPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxynivalenol 15-glucuronide | |
CAS RN |
1372859-16-9 | |
Record name | Deoxynivalenol 15-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372859169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEOXYNIVALENOL 15-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2N6KOV3DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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